molecular formula C14H19NO2 B3943335 5-(2-furyl)-3-(isobutylamino)-2-cyclohexen-1-one

5-(2-furyl)-3-(isobutylamino)-2-cyclohexen-1-one

Cat. No. B3943335
M. Wt: 233.31 g/mol
InChI Key: HQHOUAWSPAQTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-furyl)-3-(isobutylamino)-2-cyclohexen-1-one, also known as FIC, is a chemical compound that has been extensively studied for its potential therapeutic applications. FIC belongs to the class of compounds known as cyclohexenones, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-3-(isobutylamino)-2-cyclohexen-1-one is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE activity may be responsible for the potential therapeutic effects of this compound in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to possess anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to possess antioxidant properties, which may be responsible for its potential therapeutic effects in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-furyl)-3-(isobutylamino)-2-cyclohexen-1-one in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 5-(2-furyl)-3-(isobutylamino)-2-cyclohexen-1-one. One area of research could focus on further elucidating the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on investigating the potential therapeutic effects of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research could also investigate the potential use of this compound in the treatment of other oxidative stress-related diseases, such as cardiovascular disease and diabetes.

Scientific Research Applications

5-(2-furyl)-3-(isobutylamino)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to possess antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

5-(furan-2-yl)-3-(2-methylpropylamino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10(2)9-15-12-6-11(7-13(16)8-12)14-4-3-5-17-14/h3-5,8,10-11,15H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHOUAWSPAQTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=O)CC(C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-furyl)-3-(isobutylamino)-2-cyclohexen-1-one
Reactant of Route 2
Reactant of Route 2
5-(2-furyl)-3-(isobutylamino)-2-cyclohexen-1-one
Reactant of Route 3
5-(2-furyl)-3-(isobutylamino)-2-cyclohexen-1-one
Reactant of Route 4
5-(2-furyl)-3-(isobutylamino)-2-cyclohexen-1-one
Reactant of Route 5
5-(2-furyl)-3-(isobutylamino)-2-cyclohexen-1-one
Reactant of Route 6
5-(2-furyl)-3-(isobutylamino)-2-cyclohexen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.